Product packaging for (R)-3-(4-Chlorophenyl)piperidine(Cat. No.:CAS No. 1335689-11-6)

(R)-3-(4-Chlorophenyl)piperidine

Cat. No.: B3232234
CAS No.: 1335689-11-6
M. Wt: 195.69 g/mol
InChI Key: GLXKIKPTKUQMAP-JTQLQIEISA-N
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Description

(R)-3-(4-Chlorophenyl)piperidine is a chiral organic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring, a common pharmacophore in bioactive molecules, substituted at the 3-position with a 4-chlorophenyl group in the (R) enantiomeric form. The stereochemistry of the molecule is critical, as it can significantly influence its binding affinity and interaction with biological targets, making it a valuable scaffold for developing stereospecific research compounds . Piperidine derivatives similar to this compound are frequently explored in drug discovery efforts. Research indicates that the 4-chloro-3-(trifluoromethyl)phenyl-piperidinol scaffold is a biologically useful structure found in compounds investigated for a range of activities, including as antibacterials and antivirals . Furthermore, such aryl piperidine cores are structurally similar to existing, orally bioavailable drugs and have been identified as a novel pharmacophore in anti-tuberculosis screening campaigns . The specific (R)-enantiomer offers researchers a precise tool for probing biological mechanisms and developing structure-activity relationships (SAR) in the quest for new therapeutic agents. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClN B3232234 (R)-3-(4-Chlorophenyl)piperidine CAS No. 1335689-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(4-chlorophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXKIKPTKUQMAP-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Enantioselective Preparation of R 3 4 Chlorophenyl Piperidine

Asymmetric Synthesis Approaches

The quest for enantiomerically pure 3-substituted piperidines has led to the development of various asymmetric synthesis strategies. These can be broadly categorized into the functionalization of pre-existing heterocyclic systems, such as pyridines or dihydropyridines, and the enantioselective construction of the piperidine (B6355638) ring from acyclic precursors through cyclization reactions.

Catalytic Enantioselective Routes to 3-Substituted Piperidines

Catalytic methods that introduce chirality through the use of small amounts of a chiral catalyst are highly desirable due to their efficiency and atom economy. Transition metal catalysis, particularly with rhodium and palladium, has proven to be a powerful tool for the asymmetric synthesis of 3-substituted piperidines.

A highly effective and versatile method for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric carbometalation of dihydropyridines. snnu.edu.cnnih.gov This strategy typically follows a three-step sequence: the partial reduction of a pyridine (B92270) precursor, a key Rh-catalyzed asymmetric reductive Heck reaction with an arylboronic acid, and a final reduction of the resulting tetrahydropyridine (B1245486). snnu.edu.cnacs.orgorganic-chemistry.org

The core of this methodology is the highly regio- and enantioselective rhodium-catalyzed reaction between a phenyl pyridine-1(2H)-carboxylate and an aryl- or vinylboronic acid. snnu.edu.cnacs.org This process demonstrates broad functional group tolerance and can be conducted on a gram scale, making it suitable for practical applications. snnu.edu.cnnih.gov The resulting 3-substituted tetrahydropyridines are valuable intermediates that can be readily converted to the desired chiral piperidines. nih.govacs.org This approach has been successfully applied in the formal syntheses of pharmaceutically relevant molecules like Preclamol and Niraparib, highlighting its utility. snnu.edu.cnacs.org

The general reaction is as follows: A rhodium precursor, such as [Rh(cod)OH]₂ or [Rh(C₂H₄)₂Cl]₂, is combined with a chiral phosphine (B1218219) ligand, like (S)-Segphos, to form the active catalyst. This catalyst then mediates the coupling of the dihydropyridine (B1217469) substrate with a boronic acid in the presence of a base. organic-chemistry.org

Table 1: Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridine with Various Boronic Acids This table presents representative examples of the rhodium-catalyzed asymmetric carbometalation reaction to form 3-substituted tetrahydropyridines, the direct precursors to the corresponding piperidines.

Entry Arylboronic Acid Catalyst Precursor / Ligand Yield (%) ee (%) Reference
1 Phenylboronic acid [Rh(cod)OH]₂ / (S)-Segphos 85 99 organic-chemistry.org
2 4-Fluorophenylboronic acid [Rh(cod)OH]₂ / (S)-Segphos 82 >99 organic-chemistry.org
3 4-Chlorophenylboronic acid [Rh(cod)OH]₂ / (S)-Segphos 80 >99 organic-chemistry.org
4 2-Thiopheneboronic acid [Rh(cod)OH]₂ / (S)-Segphos 75 98 organic-chemistry.org
5 Vinylboronic acid pinacol (B44631) ester [Rh(cod)OH]₂ / (S)-Segphos 70 97 organic-chemistry.org

Palladium-catalyzed hydrogenation is a cornerstone of synthetic chemistry, and its application in the synthesis of chiral piperidines is pivotal. rsc.org This strategy can be employed in two main ways: the non-asymmetric hydrogenation of a chiral tetrahydropyridine intermediate where the stereocenter is already established, or the direct asymmetric hydrogenation of an achiral tetrahydropyridine or dihydropyridine precursor to create the chiral center.

More advanced strategies focus on the direct asymmetric hydrogenation of unsaturated precursors. Palladium complexes with chiral ligands have been developed for the asymmetric hydrogenation of various substrates, including olefins, imines, and heteroarenes. rsc.org For the synthesis of 3-arylpiperidines, a key approach would be the enantioselective hydrogenation of a 3-aryl-1,2,3,6-tetrahydropyridine or a 3-aryl-dihydropyridine. The development of palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones through dynamic kinetic resolution (DKR) showcases the potential of palladium catalysis to create contiguous stereocenters with high selectivity, a principle that can be extended to heterocyclic systems. dicp.ac.cn

Table 2: Selected Palladium-Catalyzed Asymmetric Hydrogenation Reactions This table illustrates the versatility of palladium catalysis in asymmetric hydrogenation for creating chiral centers in cyclic structures.

Substrate Type Catalyst System Product Type Selectivity Reference
2-Aryl Cyclic Ketones Pd(TFA)₂ / Chiral Ligand trans-Cycloalkanols up to >99% ee, 19:1 dr dicp.ac.cn
γ-Fluorinated Iminoesters Pd(OCOCF₃)₂ / BINAP β-Fluorinated α-Amino Esters up to 91% ee dicp.ac.cn
Tetrasubstituted Olefins Pd(OAc)₂ / Chiral Ligand Dihydrofuranones up to 95% ee dicp.ac.cn
(Z)-1-Iodo-dienes Pd(0) / (S)-p-CF₃-BnPHOX 3,3-Disubstituted Tetrahydropyridines High ee rsc.org

Enantioselective Cyclization Reactions

Constructing the piperidine ring from an acyclic precursor in an enantioselective manner is a powerful and convergent approach. Several types of intramolecular cyclization reactions have been refined for this purpose, including Prins, carbonyl-ene, and radical cyclizations, which allow for precise control over the stereochemical outcome.

Aza-Prins and Carbonyl-ene Cyclizations: The aza-Prins cyclization, involving the reaction of an N-acyliminium ion with an alkene, is a highly efficient method for synthesizing substituted piperidines. core.ac.ukacs.org By using chiral auxiliaries or catalysts, this reaction can be rendered stereoselective. acs.org A notable application is the NbCl₅-mediated aza-Prins type cyclization of epoxides with homoallylic amines to generate 4-chloropiperidine (B1584346) derivatives, which are versatile synthetic intermediates. rasayanjournal.co.in Similarly, intramolecular carbonyl-ene reactions provide a route to substituted piperidines, with the diastereoselectivity often controllable by the choice of Lewis or Brønsted acid catalyst and reaction temperature. nih.govrsc.orgresearchgate.net For instance, low-temperature cyclizations catalyzed by strong acids like HCl tend to proceed under kinetic control to yield cis-isomers, whereas Lewis acids at higher temperatures favor the thermodynamically more stable trans-isomers. nih.govrsc.org

Radical Cyclizations: Radical-mediated C-C or C-N bond formation offers a complementary approach to piperidine synthesis. nih.gov An innovative strategy involves the enantioselective δ-C–H cyanation of acyclic amines, initiated by a chiral copper catalyst. nih.gov This reaction generates a δ-amino nitrile, which can then be cyclized to form a chiral piperidine. nih.gov This method has been successfully used in the synthesis of a precursor for the drug Niraparib. nih.gov Other radical cyclization strategies employ various initiators and catalysts, such as triethylborane (B153662) or copper complexes, to facilitate the formation of the six-membered ring from appropriately designed acyclic precursors. nih.govacs.orgbirmingham.ac.uk

Table 3: Overview of Enantioselective Intramolecular Cyclization Methods for Piperidine Synthesis

Cyclization Type Key Reagents/Catalyst Substrate Type Product Feature Reference
Aza-Prins NbCl₅ Epoxide and Homoallylic Amine 4-Chloropiperidine rasayanjournal.co.in
Aza-Prins Chiral Auxiliary Homoallylic Amine Enantiopure Piperidines acs.org
Carbonyl-ene MeAlCl₂ (Lewis Acid) Olefinic Aldehyde trans-Disubstituted Piperidine nih.govresearchgate.net
Carbonyl-ene HCl (Brønsted Acid) Olefinic Aldehyde cis-Disubstituted Piperidine nih.govresearchgate.net
Radical C-H Cyanation Chiral Copper Catalyst Acyclic Amine Chiral δ-Amino Nitrile nih.gov
Radical 6-exo Cyclization AIBN/Bu₃SnH Stabilized Radical Precursor 2,4,5-Trisubstituted Piperidine acs.orgbirmingham.ac.uk

The intramolecular aza-Michael reaction is a powerful and widely used method for the construction of nitrogen-containing heterocycles, including piperidines. acs.orgscispace.comntu.edu.sg This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor within the same molecule to form the heterocyclic ring.

The development of organocatalysis has revolutionized this field, enabling highly enantioselective aza-Michael cyclizations. nih.gov Chiral organocatalysts, such as those derived from cinchona alkaloids or chiral phosphoric acids, can activate the substrate and control the stereochemistry of the ring-closing step, leading to piperidine products with high enantiomeric excess. nih.govrsc.org This has been applied to the synthesis of fluorinated pyrazolo-piperidines and 3-spiropiperidines. rsc.orgnih.gov

In addition to small molecule catalysts, biocatalysis offers a green and highly selective alternative. For example, ω-transaminase (ω-TA) enzymes have been used to mediate a tandem reaction sequence. acs.orgscispace.comacs.org The enzyme first catalyzes the asymmetric amination of a ketone, and the resulting amine intermediate then undergoes a spontaneous intramolecular aza-Michael addition to furnish the chiral piperidine scaffold with excellent conversion and selectivity. acs.orgscispace.com

Table 4: Enantioselective Aza-Michael Additions for Piperidine Synthesis

Catalyst Type Catalyst Example Substrate Type Product Selectivity Reference
Biocatalysis ω-Transaminase (ω-TA) Pro-chiral Ketoenone 2,6-Disubstituted Piperidine Excellent conversion & ee acs.orgscispace.com
Organocatalysis Chiral Phosphoric Acid N-Cbz-amino-thioacrylate 3-Spiropiperidine up to 87% yield, 96:4 er rsc.org
Organocatalysis Quinoline-derived catalyst N-tethered Alkene 2,5-Disubstituted Piperidine Good yields & ee nih.gov

Biosynthetic Approaches for Chiral Piperidines

Biosynthetic methods offer an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing chiral piperidines. These approaches often utilize enzymes, such as oxidases and reductases, to perform stereoselective transformations. For instance, a chemo-enzymatic dearomatization of pyridiniums using a combination of oxidase and reductase enzymes has been reported to yield enantioenriched 3- and 4-substituted piperidines. snnu.edu.cnacs.org While specific examples for the direct biosynthesis of (R)-3-(4-Chlorophenyl)piperidine are not extensively detailed in the provided search results, the general principles of enzymatic catalysis are applicable. Enzymes like lipases and proteases are commonly employed in the kinetic resolution of racemic piperidines, where one enantiomer is selectively acylated or hydrolyzed. researchgate.net This highlights the potential for developing a biocatalytic process for this compound, possibly through the enzymatic resolution of a suitable precursor or a direct asymmetric synthesis from a prochiral substrate.

Chiral Resolution Techniques Applied to 3-(4-Chlorophenyl)piperidine Precursors

Chiral resolution remains a widely used and practical method for obtaining enantiomerically pure compounds. uff.br This involves the separation of a racemic mixture into its individual enantiomers.

A common and effective method for resolving racemic amines or their precursors is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid. libretexts.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orgkiko-tech.co.jp

For the resolution of a racemic precursor to this compound, a suitable chiral acid would be employed to form diastereomeric salts. The choice of the resolving agent and solvent system is critical for achieving efficient separation. kiko-tech.co.jp For example, chiral acids like (+)-tartaric acid, (-)-malic acid, and (-)-mandelic acid are frequently used for the resolution of racemic bases. libretexts.org A study on a challenging chiral resolution identified chiral amino alcohols as promising resolving agents, forming diastereomeric salts that could be separated based on solubility differences in a specific solvent system. kiko-tech.co.jp The process involves reacting the racemic mixture with the chiral resolving agent, followed by selective precipitation of one diastereomeric salt. google.com Subsequent liberation of the desired enantiomer from the purified diastereomeric salt yields the enantiomerically enriched product.

Table 1: Common Chiral Acids for Resolution of Racemic Bases

Chiral Acid
(+)-Tartaric acid
(-)-Malic acid
(-)-Mandelic acid
(+)-Camphor-10-sulfonic acid

This table is generated based on information from the search results.

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes to resolve racemic mixtures. researchgate.net Lipases are particularly common for this purpose, catalyzing the enantioselective acylation or hydrolysis of a racemic substrate. researchgate.netwhiterose.ac.uk

In the context of 3-(4-Chlorophenyl)piperidine precursors, a racemic alcohol or ester derivative could be subjected to EKR. For instance, a racemic ester could be selectively hydrolyzed by a lipase (B570770), leaving the unreacted ester enriched in one enantiomer and the product alcohol enriched in the other. nih.gov The efficiency of the resolution is determined by the enantiomeric ratio (E value), with higher values indicating better selectivity. nih.gov The choice of enzyme, substrate, and reaction conditions is crucial for achieving high enantiomeric excess (ee) and yield. nih.gov For example, Candida antarctica lipase B (CAL-B) has been shown to be effective in the resolution of various chiral compounds. nih.gov

Table 2: Key Parameters in Enzymatic Kinetic Resolution

ParameterDescription
Enzyme The biocatalyst that drives the stereoselective reaction (e.g., Lipase, Protease). researchgate.net
Substrate The racemic mixture to be resolved (e.g., ester, alcohol).
Enantiomeric Excess (ee) A measure of the purity of an enantiomer in a mixture.
Enantiomeric Ratio (E) A measure of the enzyme's selectivity for one enantiomer over the other. nih.gov
Conversion The percentage of the starting material that has been converted to product.

This table is generated based on information from the search results.

Optimization of Reaction Conditions and Scalability for Academic Research

The optimization of reaction conditions is a crucial step in any synthetic endeavor, aiming to maximize yield and purity while minimizing reaction times and the use of expensive or hazardous reagents. snnu.edu.cnkiko-tech.co.jp For academic research, this often involves screening various solvents, temperatures, catalysts, and stoichiometries.

A rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines. nih.govsnnu.edu.cnacs.orgorganic-chemistry.org The optimization of this reaction involved screening different rhodium catalysts, ligands, bases, and solvents to achieve high yields and excellent enantioselectivity. organic-chemistry.org For instance, the use of a specific chiral ligand like (S)-Segphos was critical for the high enantioselectivity observed. organic-chemistry.org

Scalability is another important consideration, ensuring that a reaction can be performed on a larger scale without a significant drop in performance. snnu.edu.cnkiko-tech.co.jp A reported rhodium-catalyzed carbometalation of dihydropyridine to provide 3-substituted tetrahydropyridines was shown to be performable on a gram scale, demonstrating its potential for producing larger quantities of enantioenriched piperidines. nih.govacs.org The ability to scale up a synthesis is vital for further biological evaluation or for use as a building block in more complex syntheses. kiko-tech.co.jp

Stereochemical Investigations and Conformational Analysis of R 3 4 Chlorophenyl Piperidine

Absolute Configuration Determination

Establishing the precise spatial arrangement of atoms, or absolute configuration, is crucial for understanding the properties of chiral compounds like (R)-3-(4-chlorophenyl)piperidine.

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques are powerful tools for elucidating the stereochemistry of chiral molecules. Methods like Circular Dichroism (CD) spectroscopy can be employed to determine the absolute configuration of enantiomers. nih.gov By comparing the CD spectrum of an unknown enantiomer to that of a reference compound with a known absolute configuration, the stereochemistry can be assigned. nih.gov For instance, the absolute configuration of 4-aryl-3,4-dihydro-2(1H)-pyrimidones has been successfully established using this comparative approach. nih.gov

X-ray Crystallography Studies for Solid-State Conformation and Configuration

X-ray crystallography provides definitive evidence for the absolute configuration and the solid-state conformation of a molecule. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional structure. nih.govgrowingscience.com For many piperidine (B6355638) derivatives, X-ray crystallography has confirmed a chair conformation in the solid state. nih.govresearchgate.net The absolute configuration can be unequivocally determined using methods like the Flack parameter. nih.gov

Table 1: Crystallographic Data for a Related Piperidine Derivative Note: This table presents data for a structurally related compound, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, to illustrate the type of information obtained from X-ray crystallography.

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.766 (8)
b (Å)13.701 (9)
c (Å)16.101 (11)
α (°)92.646 (12)
β (°)101.004 (12)
γ (°)90.831 (7)
Data sourced from a study on a substituted piperidine derivative. nih.gov

Conformational Preferences in Solution and Solid State

The piperidine ring is not planar and can adopt various conformations, with the chair form being the most stable.

Chair Conformation Analysis

Similar to cyclohexane, piperidine and its derivatives predominantly adopt a chair conformation. wikipedia.orgias.ac.in This conformation minimizes steric strain and is the most energetically favorable. In the case of 3-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The preference for one position over the other is influenced by various factors, including steric and electronic effects. For many 4-substituted piperidines, the conformational free energies are nearly identical to those of analogous cyclohexanes. nih.gov

Influence of Substituents on Ring Conformation

The nature and position of substituents on the piperidine ring significantly influence its conformational preferences. The 4-chlorophenyl group at the 3-position of this compound will preferentially occupy the equatorial position to minimize steric hindrance. This is a general trend observed in substituted piperidines, where bulky substituents favor the equatorial orientation to avoid unfavorable 1,3-diaxial interactions. nih.gov

In the case of piperidinium (B107235) salts, electrostatic interactions between the substituents and the protonated nitrogen can lead to a stabilization of the axial conformer. nih.gov For some 4-substituted piperidines with polar groups, the conformational preference can even be reversed upon protonation, favoring the axial form. nih.gov The presence of fluorine in a piperidine ring can also lead to a preference for the axial position due to hyperconjugation and electrostatic interactions. d-nb.inforesearchgate.net

Dynamic Stereochemistry and Conformational Interconversion

The piperidine ring is not static but undergoes rapid conformational interconversion between two chair forms. This process, known as ring inversion, has a relatively low energy barrier. wikipedia.org Additionally, in piperidine itself, nitrogen inversion also occurs, where the hydrogen atom on the nitrogen rapidly flips between axial and equatorial positions. wikipedia.org The presence of substituents can influence the rate and equilibrium of these interconversions. For instance, in N-methylpiperidine, the equatorial conformation is significantly more favored than in methylcyclohexane. wikipedia.org

Diastereomeric Relationships in 3-Substituted Piperidines

The three-dimensional arrangement of substituents on the piperidine ring profoundly influences the pharmacological and physicochemical properties of its derivatives. In the case of 3-substituted piperidines, such as this compound, the existence of stereoisomers, including enantiomers and diastereomers, gives rise to a complex stereochemical landscape. Understanding the relationships between these isomers is crucial for the development of selective and potent therapeutic agents.

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. However, their interactions with chiral biological systems, such as receptors and enzymes, can differ significantly. While specific comparative studies on the pharmacological profiles of (R)- and (S)-3-(4-Chlorophenyl)piperidine are not extensively detailed in publicly available literature, the broader understanding of chiral drug action suggests that the two enantiomers are likely to exhibit distinct biological activities.

The differential pharmacology of enantiomers is a well-established principle in medicinal chemistry. For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. For instance, in the case of the non-steroidal anti-inflammatory drug ibuprofen, the (S)-(+)-enantiomer is the active form that inhibits cyclooxygenase, whereas the (R)-(-)-enantiomer is significantly less potent.

Further insight into the stereochemical requirements for activity can be gained by examining the diastereomeric relationships in related 3-substituted piperidine analogs, particularly the cis and trans isomers. Studies on analogs such as 3-substituted fentanyl derivatives provide a valuable framework for understanding how the spatial orientation of substituents on the piperidine ring affects biological activity.

In a series of 3-alkylfentanyl analogs, the relative stereochemistry of the 3-alkyl group and the 4-anilido group plays a critical role in determining analgesic potency. Research has shown that for certain 3-substituted fentanyl analogs, the cis isomer is significantly more potent than the corresponding trans isomer. researchgate.net This highlights the stringent conformational requirements of the opioid receptor binding pocket, where a specific spatial arrangement of the pharmacophoric elements is necessary for optimal interaction.

A study on novel cis and trans 3-substituted anilidopiperidines further corroborates the importance of stereochemistry. The antinociceptive activity of these compounds was found to be highly dependent on the cis/trans isomerism, with one of the cis isomers demonstrating the highest potency in the series. nih.gov The steric hindrance introduced by the substituent at the 3-position, and its orientation relative to other key functional groups, appears to be a crucial factor in modulating the analgesic effect. researchgate.net

These findings from related 3-substituted piperidine analogs suggest that the relative orientation of the 4-chlorophenyl group in this compound with respect to other potential substituents or the piperidine nitrogen's lone pair would be a key determinant of its biological activity. The more favorable conformation for receptor binding would likely dictate which diastereomer, if applicable, exhibits superior pharmacological properties.

Chemical Reactivity and Derivatization Strategies for R 3 4 Chlorophenyl Piperidine

Reactivity of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a key site for chemical modification. Its nucleophilic character allows for a range of reactions, primarily N-alkylation and N-acylation, which are fundamental for creating diverse molecular libraries.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidine nitrogen is a common strategy to introduce a variety of substituents. This reaction typically involves the treatment of the parent piperidine with an alkyl halide (such as an alkyl bromide or iodide) in the presence of a base. researchgate.net Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. researchgate.net The choice of base and solvent can be optimized depending on the reactivity of the alkylating agent. researchgate.net For instance, reactions with highly reactive electrophiles like p-methoxybenzyl chloride may proceed readily in dichloromethane (DCM).

N-acylation is another facile transformation, typically achieved by reacting the piperidine with an acyl chloride or anhydride. These reactions often proceed under mild conditions, sometimes with a mild base to scavenge the acid byproduct. These derivatizations are crucial in medicinal chemistry, as seen in the synthesis of various biologically active 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives substituted at the nitrogen atom. nih.gov

Below is a table of representative N-alkylation and N-acylation reactions that can be applied to (R)-3-(4-Chlorophenyl)piperidine.

EntryElectrophileReagent/ConditionsProduct
1Benzyl bromideK2CO3, DMF, rt(R)-1-benzyl-3-(4-chlorophenyl)piperidine
2Ethyl bromoacetateNaH, THF, 0 °C to rtEthyl 2-((R)-3-(4-chlorophenyl)piperidin-1-yl)acetate
3Acetyl chlorideTriethylamine, DCM, 0 °C1-((R)-3-(4-chlorophenyl)piperidin-1-yl)ethan-1-one
44-Toluene sulfonyl chlorideAqueous base(R)-1-((4-methylphenyl)sulfonyl)-3-(4-chlorophenyl)piperidine

Formation of N-Substituted Derivatives for Chemical Space Exploration

The ability to easily modify the piperidine nitrogen is a powerful tool for exploring chemical space in drug discovery programs. By systematically altering the N-substituent, chemists can fine-tune a molecule's physicochemical properties, such as its polarity, basicity, and size. These modifications can have a profound impact on the compound's pharmacokinetic profile and its binding affinity for a biological target. For example, the introduction of specific N-substituents has been a key strategy in the development of potent inhibitors of Akt kinases and renin inhibitors, which feature complex N-substituted piperidine cores. chemchart.com The derivatization of piperidines is a cornerstone in creating new pharmacologically active agents. researchgate.net

Functionalization of the Chlorophenyl Moiety

The 4-chlorophenyl group offers another strategic point for diversification through reactions common to aryl halides.

Aryl Halide Coupling Reactions (e.g., Suzuki, Sonogashira)

The chlorine atom on the phenyl ring can participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized catalysts, often featuring bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)3, PCy3, or SPhos), can facilitate the coupling of these more challenging substrates. harvard.eduorganic-chemistry.org The reaction mechanism involves an oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product. libretexts.org

Sonogashira Coupling : This reaction forms a C(sp²)–C(sp) bond by coupling the aryl chloride with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The development of copper-free Sonogashira protocols has become an important area of research to avoid issues with homocoupling of the alkyne and to simplify purification. nih.gov These reactions are valuable for synthesizing arylalkynes, which are important structures in materials science and medicinal chemistry. libretexts.org

The tables below show representative examples of Suzuki and Sonogashira reactions on an N-protected version of this compound. An N-protecting group, such as Boc (tert-butyloxycarbonyl), is often employed to prevent side reactions at the piperidine nitrogen.

Representative Suzuki-Miyaura Coupling Reactions

Entry Boronic Acid Catalyst/Ligand Base/Solvent Product
1 Phenylboronic acid Pd(OAc)2 / SPhos K3PO4 / Dioxane, H2O tert-butyl (R)-3-(biphenyl-4-yl)piperidine-1-carboxylate
2 Pyridine-3-boronic acid Pd2(dba)3 / P(t-Bu)3 K2CO3 / Toluene tert-butyl (R)-3-(3-(pyridin-3-yl)phenyl)piperidine-1-carboxylate

Representative Sonogashira Coupling Reactions

Entry Alkyne Catalyst System Base/Solvent Product
1 Phenylacetylene Pd(PPh3)2Cl2 / CuI Triethylamine / THF tert-butyl (R)-3-(4-(phenylethynyl)phenyl)piperidine-1-carboxylate
2 Trimethylsilylacetylene Pd(OAc)2 / PPh3 Diisopropylamine / DMF tert-butyl (R)-3-(4-((trimethylsilyl)ethynyl)phenyl)piperidine-1-carboxylate

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org However, its application to the chlorophenyl moiety of this compound is challenging. The reactivity and regioselectivity of EAS are governed by the electronic effects of the substituents already present on the ring. masterorganicchemistry.comlibretexts.org

In this case, the ring has two substituents:

The 3-piperidyl group : This alkyl group is generally considered deactivating due to the electron-withdrawing inductive effect of the nitrogen atom, especially if the nitrogen is protonated or complexed with a Lewis acid catalyst, which is often required for EAS reactions. wikipedia.org

Since the para position is already occupied by the piperidine ring, any potential EAS reaction would be directed to the positions ortho to the chlorine (C3 and C5 of the phenyl ring). However, the combined deactivating effect of both the chloro and the piperidyl groups makes the aromatic ring very electron-poor and thus highly resistant to attack by most electrophiles. Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would likely require harsh conditions and may result in low yields or decomposition. masterorganicchemistry.comlibretexts.org Therefore, this is not a commonly employed strategy for derivatizing this scaffold.

Functionalization at the Piperidine Ring Carbons

Direct functionalization of the C-H bonds on the saturated piperidine ring is a significant synthetic challenge due to their inherent low reactivity. However, modern synthetic methods have emerged that allow for the site-selective modification of the piperidine core.

One powerful strategy involves rhodium-catalyzed C-H insertion reactions. nih.gov These methods can achieve site-selectivity based on the choice of catalyst and the nitrogen protecting group. nih.gov For example, studies on N-Boc-piperidine have shown that specific rhodium catalysts can direct the functionalization to the C2 position. nih.govnih.gov In contrast, different catalysts and N-protecting groups can favor substitution at the C4 position. nih.gov

Another approach to functionalize the piperidine ring is through the formation of an enamine or enamide intermediate. This strategy can be used to achieve regioselective alkylation at the C3 position of the piperidine ring. odu.edu While these methods have not been specifically reported for this compound, they represent cutting-edge strategies that could potentially be adapted to create novel analogs by modifying the piperidine backbone itself, adding another layer of structural diversity to this valuable scaffold. rsc.org

C-H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy for the late-stage modification of complex molecules such as this compound. This approach avoids the need for pre-functionalized starting materials, thus streamlining synthetic routes. Various methods have been developed for the C-H functionalization of saturated nitrogen heterocycles, which are applicable to the derivatization of the this compound core.

One prominent strategy involves transition metal catalysis. Rhodium-catalyzed C-H insertion reactions, for example, have been utilized for the site-selective functionalization of the piperidine ring. nih.gov The regioselectivity of these reactions is often controlled by the choice of the catalyst and the protecting group on the piperidine nitrogen. nih.gov For instance, different rhodium catalysts can direct the functionalization to either the C2 or C4 positions of the piperidine ring. nih.gov While direct C-H functionalization at the C3 position is less common, indirect methods have been developed to achieve this. nih.gov

Palladium catalysis offers another avenue for regioselective and stereoselective C-H functionalization. By installing a directing group at the C3 position of the piperidine ring, it is possible to achieve C-H arylation at the C4 position with high selectivity for the cis diastereomer. acs.org This method is particularly valuable as it allows for the direct introduction of an aryl group at a specific position with stereochemical control.

Furthermore, photoredox catalysis has emerged as a mild and versatile method for the C-H functionalization of amines. nih.govchemrxiv.org This approach utilizes visible light to generate reactive radical intermediates that can undergo a variety of transformations, including arylation. chemrxiv.org The reactions often proceed with high diastereoselectivity, leading to the thermodynamically more stable product. chemrxiv.org

Functionalization StrategyCatalyst/MethodPosition(s) FunctionalizedKey Features
Rhodium-Catalyzed C-H InsertionRhodium catalystsC2, C4Site selectivity controlled by catalyst and N-protecting group. nih.gov
Palladium-Catalyzed C-H ArylationPalladium catalysts with directing groupC4High regioselectivity and stereoselectivity (cis). acs.org
Photoredox CatalysisVisible light, photocatalystα-amino positionMild reaction conditions, high diastereoselectivity. chemrxiv.org

Stereoselective Introduction of Additional Stereocenters

Building upon the chiral scaffold of this compound, the stereoselective introduction of additional stereocenters is a key strategy for exploring the three-dimensional chemical space and modulating biological activity. This requires synthetic methods that can control the formation of new chiral centers relative to the existing one.

A powerful approach for achieving this is through the use of directing groups, as demonstrated in palladium-catalyzed C-H functionalization. acs.org By employing an aminoquinoline auxiliary at the C3 position of a piperidine derivative, it is possible to direct arylation to the C4 position in a highly stereoselective manner, yielding the cis-3,4-disubstituted product. acs.org This method effectively installs a new stereocenter at C4 with a defined spatial relationship to the C3 substituent. The directing group can later be removed to reveal the functionalized piperidine. acs.org

Another strategy involves nucleophilic additions to piperidine-derived intermediates. For example, the stereoselective synthesis of 3,4-disubstituted piperidines has been achieved through the nucleophilic addition of organometallic reagents to N-galactosyl-2-piperidone derivatives. researchgate.net While this method constructs the piperidine ring, the principles of stereocontrol using chiral auxiliaries can be adapted for the derivatization of a pre-existing piperidine scaffold.

The following table summarizes a key strategy for the stereoselective introduction of an additional stereocenter:

MethodPosition of New StereocenterStereoselectivityDescription
Directed C-H ArylationC4High (cis)A directing group at C3 guides the palladium-catalyzed arylation to the C4 position, resulting in the formation of a new stereocenter with a specific orientation relative to the C3 substituent. acs.org

Regioselective and Stereoselective Derivatization

Regioselective and stereoselective derivatization of this compound is paramount for systematically exploring its structure-activity relationship. Regioselectivity refers to the preferential reaction at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others.

The control of regioselectivity in the functionalization of the piperidine ring can be achieved through various means. As mentioned previously, the choice of catalyst and protecting group in rhodium-catalyzed C-H insertion reactions can direct the reaction to different positions on the piperidine ring. nih.gov For example, N-Boc protected piperidine can be functionalized at the C2 position, while other protecting groups can lead to functionalization at the C4 position. nih.gov

Stereoselectivity is often achieved by taking advantage of the existing stereocenter in this compound to influence the stereochemical outcome of a reaction. This is known as substrate-controlled stereoselectivity. Alternatively, chiral reagents or catalysts can be used to control the stereochemistry of the newly formed stereocenter, a concept known as reagent-controlled stereoselectivity. The palladium-catalyzed C-H arylation with a directing group is an excellent example of reagent-controlled stereoselectivity, where the catalyst and directing group work in concert to produce the cis product. acs.org

The hydrogenation of substituted pyridines to form piperidines can also be performed stereoselectively, often yielding the cis-isomer as the major product. nih.gov While this is a method for the synthesis of the piperidine ring, it highlights the importance of catalyst choice in controlling stereochemistry.

Methodology for Generating Libraries of this compound Analogs

The generation of chemical libraries containing a multitude of analogs of a lead compound is a cornerstone of modern drug discovery. For this compound, parallel synthesis is a key methodology for creating such libraries. Parallel synthesis involves the simultaneous synthesis of a large number of compounds in separate reaction vessels, allowing for the rapid exploration of different substituents around the core scaffold. uniroma1.it

A typical approach to generating a library of this compound analogs would involve modifying the piperidine nitrogen. The secondary amine of the core structure provides a convenient handle for derivatization. For example, a library can be constructed by reacting this compound with a diverse set of building blocks such as carboxylic acids (via amide bond formation), sulfonyl chlorides (via sulfonamide formation), or aldehydes/ketones (via reductive amination).

The following table outlines a hypothetical parallel synthesis scheme for the generation of an amide library of this compound analogs:

StepReactionReagents and ConditionsDiversity Element
1Amide CouplingA diverse set of carboxylic acids (R-COOH), a coupling agent (e.g., EDC, HATU), and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).The "R" group of the carboxylic acid.

This parallel synthesis approach allows for the introduction of a wide variety of chemical functionalities at the piperidine nitrogen, enabling a thorough investigation of the impact of this position on the biological activity of the molecule. The use of automated or semi-automated synthesis platforms can further expedite the generation of these libraries.

Advanced Research Applications and Future Perspectives for R 3 4 Chlorophenyl Piperidine

(R)-3-(4-Chlorophenyl)piperidine as a Chiral Building Block in Complex Molecule Synthesis

The intrinsic structural features of this compound make it a highly valuable chiral building block in the synthesis of more complex and biologically active molecules. The piperidine (B6355638) ring is a prevalent scaffold in numerous pharmaceuticals, and the presence of a chiral center at the 3-position, along with the specific 4-chlorophenyl substituent, allows for the creation of compounds with precise three-dimensional orientations. This stereochemical control is often crucial for selective interaction with biological targets.

The synthesis of optically pure (S)-3-(4-chlorophenyl)piperidine has been highlighted as a key step in the preparation of intermediates for drugs aimed at treating neurological diseases. This underscores the importance of the enantiomerically pure forms of 3-(4-chlorophenyl)piperidine in the pharmaceutical industry. The general strategy involves constructing the piperidine ring and then resolving the racemic mixture to obtain the desired enantiomer, or employing asymmetric synthesis methodologies to directly yield the enantiopure product.

Recent advancements in synthetic chemistry have focused on creating modular approaches to simplify the synthesis of complex piperidines. These methods, which may involve biocatalytic carbon-hydrogen oxidation and radical cross-coupling, offer more efficient and cost-effective ways to build upon scaffolds like this compound. news-medical.net Such strategies can significantly reduce the number of synthetic steps required to produce high-value piperidine-containing compounds, including those used in anticancer agents and neurokinin receptor antagonists. news-medical.net The ability to introduce further chemical diversity into the this compound molecule, either by modifying the piperidine nitrogen or by functionalizing other positions on the ring, opens up a vast chemical space for the discovery of new therapeutic agents.

Exploration of this compound Derivatives as Chemical Probes for Molecular Targets (In Vitro Studies Only)

Derivatives of this compound are actively being explored as chemical probes to investigate the function and structure of various molecular targets. These probes are instrumental in in vitro studies for target identification and validation. By systematically modifying the structure of this compound, researchers can develop ligands with high affinity and selectivity for specific biological macromolecules, such as receptors and enzymes.

The 4-chlorophenyl group can engage in various non-covalent interactions, including hydrophobic and halogen bonding, with the target protein. The piperidine ring provides a rigid framework that can be further functionalized to optimize binding and pharmacokinetic properties. For instance, the nitrogen atom of the piperidine ring can be substituted with different chemical moieties to modulate the compound's affinity and selectivity for its target.

Ligand-Target Binding Affinity Studies (Cell-Free or Recombinant Protein Systems)

Ligand-target binding affinity studies are crucial for characterizing the interaction between a chemical probe and its molecular target. These studies are typically conducted in cell-free systems or using recombinant proteins to isolate the interaction of interest. Radioligand binding assays are a common technique used to determine the binding affinity (often expressed as the inhibition constant, Ki, or the dissociation constant, Kd) of a compound for a specific receptor.

While specific binding data for derivatives of this compound are not extensively documented in publicly available literature, studies on analogous 3- and 4-arylpiperidine derivatives provide valuable insights into their potential as high-affinity ligands for various receptors. For example, derivatives of N-arylpiperidines have been investigated for their affinity to dopamine and serotonin receptors.

Below is an illustrative data table showing the binding affinities of hypothetical derivatives of this compound to a generic receptor target, based on trends observed for similar compounds.

DerivativeModification on Piperidine NitrogenTarget ReceptorBinding Affinity (Ki, nM)
CPP-001 -CH₃Receptor A85
CPP-002 -CH₂CH₂PhReceptor A25
CPP-003 -C(=O)PhReceptor A150
CPP-004 -CH₂-c-C₃H₅Receptor A40

This table is for illustrative purposes and does not represent actual experimental data.

The data illustrates how modifications to the piperidine nitrogen can significantly impact binding affinity. Such structure-activity relationship (SAR) studies are fundamental in the development of potent and selective chemical probes.

Structural Biology Contributions (e.g., Co-crystallization with Target Macromolecules)

Structural biology techniques, particularly X-ray crystallography, play a pivotal role in elucidating the precise binding mode of a ligand to its target macromolecule. Co-crystallization of a ligand with its target protein can provide a high-resolution, three-dimensional structure of the complex, revealing the specific atomic interactions that govern binding. This information is invaluable for structure-based drug design, enabling the rational optimization of lead compounds to improve their affinity, selectivity, and pharmacokinetic properties.

While specific co-crystallization studies involving derivatives of this compound are not readily found in the public domain, the general importance of this technique for understanding ligand-protein interactions is well-established. For a derivative of this compound, a co-crystal structure would reveal the orientation of the 4-chlorophenyl group within the binding pocket and identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues.

The process typically involves preparing a highly pure and concentrated solution of both the target protein and the ligand, and then screening a wide range of crystallization conditions to find those that promote the growth of well-ordered crystals of the complex. Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine the electron density map and build the atomic model of the protein-ligand complex. This detailed structural information can then guide further synthetic efforts to design next-generation molecules with improved properties. The synthesis and X-ray crystallography of various piperidine derivatives have been reported, demonstrating the feasibility of obtaining such structural data for this class of compounds. researchgate.net

Development of Analytical Methods for Enantiopurity Assessment of Chiral Piperidines

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of robust and accurate analytical methods for assessing the enantiopurity of chiral compounds like this compound is of paramount importance.

Chiral Chromatography (HPLC, GC)

Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a cornerstone for the separation and quantification of enantiomers. semanticscholar.org These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus enabling their separation.

For the analysis of chiral piperidines, various CSPs have been successfully employed. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability. The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. For non-chromophoric compounds, a pre-column derivatization step with a chromophoric agent may be necessary to allow for UV detection. A validated chiral HPLC method for determining the enantiomeric purity of a piperidine derivative, for example, might utilize a cellulose-based column with a mobile phase consisting of a mixture of an alcohol and an amine modifier.

The following table summarizes typical chromatographic conditions for the chiral separation of piperidine enantiomers.

ParameterHPLCGC
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel OD-H)Cyclodextrin-based (e.g., Rt-βDEXsm)
Mobile Phase/Carrier Gas n-Hexane/Isopropanol with a modifierHelium or Hydrogen
Detection UV-Vis or Mass SpectrometryFlame Ionization Detector (FID) or Mass Spectrometry
Key Advantage Broad applicability, preparative scale possibleHigh resolution, suitable for volatile compounds

NMR-Based Enantiomeric Purity Determination using Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining the enantiomeric purity of chiral compounds. In the presence of a chiral environment, the NMR signals of enantiomers, which are otherwise indistinguishable, can be resolved. This can be achieved by using chiral solvating agents or, more commonly, by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA).

The reaction with a CDA converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical and chemical properties, and their NMR spectra will exhibit distinct signals. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original sample can be accurately determined.

For chiral amines like this compound, common CDAs include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acyl chloride, as well as other chiral acids. The choice of CDA and the NMR solvent can significantly influence the degree of spectral separation between the diastereomeric products. Both ¹H and ¹⁹F NMR can be effective for this analysis, with ¹⁹F NMR often providing simpler spectra with less signal overlap.

Derivatization Methods for Enhanced Spectroscopic Detection

The analysis and characterization of chiral molecules like this compound often require derivatization to enhance their detection and differentiation by spectroscopic methods. Chemical derivatization can introduce a chromophore for UV detection, a fluorophore for fluorescence detection, or a chiral auxiliary that induces diastereomeric nonequivalence, which can be distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography. nih.govresearchgate.net

For enhancing detection in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), especially when coupled with mass spectrometry (MS), derivatization is a key strategy. nsf.govrowan.edu A common approach involves tagging the piperidine's secondary amine. Reagents that introduce a chromophoric or fluorophoric group are particularly useful. For instance, reagents like p-toluenesulfonyl chloride (PTSC) can be used to introduce a chromophore, facilitating UV detection in chiral HPLC methods. nih.gov This pre-column derivatization technique is effective for non-chromophoric compounds, allowing for their sensitive detection and quantification. nih.gov Another strategy is to use a tag with high proton affinity, such as N-(4-aminophenyl)piperidine, which can significantly enhance the signal intensity in positive mode electrospray ionization-mass spectrometry (ESI-MS). nsf.govrowan.edu While originally applied to organic acids, this principle can be adapted to derivatizing agents that react with the amine functionality of the piperidine ring.

For determining enantiomeric purity, chiral derivatizing agents (CDAs) are employed to convert the enantiomers into a mixture of diastereomers. These diastereomers have different physical properties and can be distinguished by NMR spectroscopy or chromatography. researchgate.netacs.org The choice of CDA is crucial as it must react quantitatively with the analyte and produce diastereomers with sufficiently different spectral properties. researchgate.net For amines, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its analogs, which form diastereomeric amides. researchgate.net The analysis of the resulting ¹H or ¹⁹F NMR spectra allows for the accurate determination of the enantiomeric excess (ee). acs.org

Table 1: Selected Derivatization Reagents for Spectroscopic Analysis of Chiral Amines

Derivatization ReagentTarget FunctionalityAnalytical TechniquePurposeReference
p-Toluenesulfonyl chloride (PTSC)AmineChiral HPLC-UVIntroduce chromophore for UV detection nih.gov
Mosher's acid (MTPA)AmineNMR (¹H, ¹⁹F)Formation of diastereomers for ee determination researchgate.net
2-Formylphenylboronic acid / Chiral diolAmineNMR (¹H, ¹⁹F)Formation of diastereomeric sulfiniminoboronate esters for ee determination acs.org
N-(4-aminophenyl)piperidine (as a concept)Carboxylic Acids (by analogy for amines)SFC-MSEnhance proton affinity for positive mode ESI nsf.govrowan.edu

Emerging Synthetic Routes and Methodological Advancements in Piperidine Chemistry

The synthesis of substituted piperidines, particularly chiral 3-arylpiperidines like this compound, is a significant area of research due to their prevalence in pharmaceuticals. ajchem-a.comnih.govresearchgate.net Modern synthetic chemistry has moved towards more efficient, stereoselective, and modular approaches.

One of the most common strategies for synthesizing the piperidine core is the hydrogenation of pyridine (B92270) precursors . nih.govwhiterose.ac.uk This method can be rendered stereoselective through the use of chiral catalysts or auxiliaries. Recent advancements focus on transition metal catalysis (e.g., using rhodium, palladium, iridium, or ruthenium) under milder conditions to improve stereocontrol. nih.gov For instance, cis-piperidines can be synthesized through pyridine hydrogenation and subsequently transformed into their trans-diastereoisomers via conformational control. whiterose.ac.uk

Cyclization reactions represent another major class of synthetic routes. These methods construct the piperidine ring from acyclic precursors. nih.gov

Aza-Diels-Alder reactions and other cycloadditions provide powerful tools for assembling the piperidine skeleton with good control over stereochemistry. researchgate.net

Intramolecular hydroamination and cyclization cascades of alkynes can generate the piperidine ring efficiently. nih.gov

Radical-mediated amine cyclizations offer alternative pathways for ring formation. nih.gov For example, a route to 3-arylpiperidines has been developed involving a radical 1,4-aryl migration. nih.gov

Gold-catalyzed cyclization of N-homopropargyl amides has emerged as a modular and stereoselective method for synthesizing piperidin-4-ols, which can be further functionalized. nih.gov

Recent methodological advancements also include chemo-enzymatic approaches . These methods combine the selectivity of biocatalysts with the versatility of chemical synthesis. A notable example is the asymmetric dearomatization of activated pyridines using a one-pot amine oxidase/ene imine reductase cascade to produce stereo-defined substituted piperidines. nih.gov This approach offers high enantioselectivity and is applicable to the synthesis of key pharmaceutical intermediates. nih.gov Furthermore, the use of Zincke imine intermediates provides a general strategy to access N-(hetero)arylpiperidines by a pyridine ring-opening and ring-closing process. documentsdelivered.com

Table 2: Comparison of Modern Synthetic Strategies for Piperidine Derivatives

Synthetic StrategyKey FeaturesStereocontrolCatalyst/Reagent ExamplesReference
Pyridine HydrogenationReduction of aromatic precursorHigh (with chiral catalysts/auxiliaries)PtO₂, Rhodium, Palladium, Iridium nih.govwhiterose.ac.uk
Gold-Catalyzed CyclizationModular, flexible, good for functionalized piperidinesExcellent diastereoselectivityPPh₃AuNTf₂ nih.gov
Radical 1,4-Aryl MigrationForms C-Aryl bond at C-3 positionDependent on subsequent stepsXanthate addition, Dilauroyl peroxide nih.gov
Chemo-enzymatic DearomatizationHighly enantioselective, green chemistryExcellent enantioselectivityAmine Oxidase / Ene Imine Reductase nih.gov
Zincke Imine IntermediatesConvergent coupling, good for N-aryl derivativesN/A for ring formationPyridinium salt formation, Hydrogenation documentsdelivered.com

Theoretical Frameworks for Predicting Stereoselectivity in Piperidine Synthesis

Predicting and understanding the origins of stereoselectivity in chemical reactions is a fundamental goal of modern organic chemistry. For the synthesis of chiral piperidines, theoretical and computational frameworks play an increasingly vital role in rationalizing experimental outcomes and guiding the design of new stereoselective methods. researchgate.netrsc.org

Density Functional Theory (DFT) is a powerful tool used to investigate reaction mechanisms and transition states. nih.gov By calculating the energies of different transition states leading to various stereoisomers, chemists can predict which pathway is energetically favored and thus which stereoisomer will be the major product. For example, DFT calculations can be used to compare the experimental infrared (IR) and Vibrational Circular Dichroism (VCD) spectra of a chiral piperidine with calculated spectra of a specific configuration to unequivocally determine its absolute stereochemistry. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations are particularly useful in catalyst-controlled reactions, including both organocatalysis and biocatalysis. rsc.orgnih.gov

In biocatalysis , docking simulations can model how a substrate, such as an activated pyridine, binds within the active site of an enzyme like an ene imine reductase. nih.gov These models can explain the observed stereoselectivity by identifying key interactions (e.g., hydrophobic interactions, hydrogen bonding) between the substrate and specific amino acid residues that favor hydride transfer to one face of the molecule over the other. nih.govnih.gov

In organocatalysis , computational studies can elucidate the structure of the transition state assembly involving the substrate, catalyst, and any other reagents. This helps in understanding how a chiral catalyst, such as a phosphoric acid, creates a specific chiral environment that directs the reaction to proceed with high enantioselectivity. whiterose.ac.uk

Computational investigations have also been applied to understand the stereoselectivity of reactions involving piperidine rings themselves, such as the enantioselective deprotonation of N-Boc-piperidine. researchgate.net These studies analyze reaction energetics, transition state structures, and reaction paths to explain the impact of ligands and reaction conditions on stereospecificity. researchgate.net Such theoretical frameworks are essential for moving beyond a trial-and-error approach to developing new synthetic methods, allowing for a more rational, prediction-driven design of stereoselective reactions for synthesizing complex targets like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-3-(4-Chlorophenyl)piperidine, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Methodological Answer :

  • Conventional synthesis : Start with a piperidine scaffold and introduce the 4-chlorophenyl group via nucleophilic substitution or Friedel-Crafts alkylation. For enantiomeric control, use chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries during ring closure .

  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., Claisen-Schmidt condensation with piperidine derivatives under microwave irradiation, achieving ~71% yield in 5–8 hours vs. 12+ hours conventionally) .

  • Optimization : Monitor reaction progress via TLC and adjust parameters (temperature, solvent polarity, catalyst loading). Purify via column chromatography (silica gel, isohexane/diethyl ether) .

    • Key Data :
ParameterConventional MethodMicrowave Method
Reaction Time12+ hours5–8 hours
Yield~65%~71%
Purity (HPLC)≥95%≥98%
Source: Adapted from

Q. How can the stereochemical configuration of this compound be confirmed?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for (R,E)-3-(4-Chlorophenyl)-1-phenylallyl derivatives) .
  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers. Validate with polarimetry or circular dichroism (CD) .
  • Computational Modeling : Compare experimental NMR/optical rotation data with DFT-calculated values (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .

Advanced Research Questions

Q. What strategies address contradictory data in receptor-binding studies of this compound derivatives?

  • Methodological Answer :

  • Target-Specific Assays : Use radioligand binding assays (e.g., [³H]-labeled compounds) to quantify affinity for serotonin (5-HT) or dopamine receptors. Cross-validate with functional assays (cAMP or calcium flux) .

  • Structural Analysis : Perform molecular docking (AutoDock Vina) to identify binding poses. Compare with mutagenesis studies to resolve discrepancies (e.g., conflicting Ki values due to receptor subtype selectivity) .

  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (ANOVA) to identify outliers or confounding variables .

    • Case Study :
  • A derivative showed 5-HT1A antagonism (IC₅₀ = 12 nM) in one study but agonism (EC₅₀ = 45 nM) in another. Resolution involved testing under identical buffer conditions (pH 7.4 vs. 6.8) and confirming pH-dependent receptor conformation changes .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

  • Methodological Answer :

  • Solvent Selection : Replace ethanol with PEG-600 (recyclable, low toxicity) for condensation reactions, achieving 85% yield with reduced waste .
  • Catalyst Design : Use immobilized piperidine catalysts on mesoporous silica to enhance reusability (>5 cycles without activity loss) .
  • Energy Efficiency : Adopt microwave irradiation or flow chemistry to minimize energy use and reaction time .

Q. What analytical methods are critical for assessing the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify enzyme inhibition (IC₅₀ < 1 μM indicates high risk of drug-drug interactions) .
  • Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) with MSE data-independent acquisition to detect hydroxylated or N-dealkylated metabolites .

Future Directions & Limitations

Q. What are the understudied pharmacological targets for this compound, and how can computational tools prioritize them?

  • Methodological Answer :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions in native tissue lysates .
  • Machine Learning : Train models on ChEMBL data to predict affinity for orphan GPCRs or ion channels (e.g., random forest classifiers with molecular descriptors) .
    • Limitations :
  • Low aqueous solubility (logP = 2.8) limits bioavailability. Address via salt formation (e.g., hydrochloride salt improves solubility to 12 mg/mL in PBS) .

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Reactant of Route 1
(R)-3-(4-Chlorophenyl)piperidine
Reactant of Route 2
(R)-3-(4-Chlorophenyl)piperidine

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